2-chloro-N-propyl-N-[(propylcarbamoyl)methyl]acetamide
Description
2-Chloro-N-propyl-N-[(propylcarbamoyl)methyl]acetamide is a chloroacetamide derivative characterized by a propyl group, a propylcarbamoylmethyl substituent, and a reactive chlorine atom. Its structure combines an acetamide backbone with dual N-substituents, distinguishing it from simpler chloroacetamides. The compound is registered under CAS No. 110216-80-3 . Chloroacetamides are frequently employed in agrochemical applications, particularly as herbicides, due to their inhibition of fatty acid synthesis in plants .
Properties
Molecular Formula |
C10H19ClN2O2 |
|---|---|
Molecular Weight |
234.72 g/mol |
IUPAC Name |
2-[(2-chloroacetyl)-propylamino]-N-propylacetamide |
InChI |
InChI=1S/C10H19ClN2O2/c1-3-5-12-9(14)8-13(6-4-2)10(15)7-11/h3-8H2,1-2H3,(H,12,14) |
InChI Key |
LFBLRMMDWRBINK-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CN(CCC)C(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Structural and Chemical Properties
2-chloro-N-propyl-N-[(propylcarbamoyl)methyl]acetamide features a chloro substituent on the acetamide group, two propyl groups attached to nitrogen atoms, and a carbamoyl group linked through a methyl bridge. According to PubChem data, its IUPAC name is 2-[(2-chloroacetyl)-propylamino]-N-propylacetamide. The compound can be characterized by several identifiers:
| Property | Value |
|---|---|
| Molecular Formula | C10H19ClN2O2 |
| Molecular Weight | 234.72 g/mol |
| Standard InChI | InChI=1S/C10H19ClN2O2/c1-3-5-12-9(14)8-13(6-4-2)10(15)7-11/h3-8H2,1-2H3,(H,12,14) |
| Canonical SMILES | CCCNC(=O)CN(CCC)C(=O)CCl |
| InChIKey | LFBLRMMDWRBINK-UHFFFAOYSA-N |
General Synthetic Approaches for Chloroacetamide Derivatives
The synthesis of chloroacetamide derivatives typically employs several key reaction strategies that can be adapted for preparing this compound:
Direct Acylation
The most common approach involves direct acylation of amines using chloroacetyl chloride. This method has been extensively utilized for various N-aryl and N-alkyl chloroacetamides. The reaction typically occurs through nucleophilic attack of the amine on the carbonyl carbon of chloroacetyl chloride, followed by elimination of HCl.
Modified Amidation Reactions
For more complex amide formations, particularly when direct acylation might lead to side reactions, modified Steglich esterification using coupling agents like EDC (N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) and DMAP (4-(dimethylamino)pyridine) can be employed.
Sequential Functionalization
Specific Preparation Methods for this compound
Method 1: Sequential Acylation and N-Alkylation
This method involves a step-wise approach starting with propylamine:
Step 1: Reaction of propylamine with chloroacetyl chloride to form 2-chloro-N-propylacetamide
CCCNH2 + ClCH2COCl → CCCNHCOCH2Cl + HCl
Step 2: N-alkylation of 2-chloro-N-propylacetamide with a suitable agent to introduce the propyl group
CCCNHCOCH2Cl + Base + CCC-X → CCC-N(COCH2Cl)-CCC
Step 3: Functionalization with glycine derivative to introduce the propylcarbamoyl methyl group
CCC-N(COCH2Cl)-CCC + H2NCH2COOH → CCC-N(COCH2Cl)-CH2CONHCCC
This approach is supported by similar synthetic strategies described for chloroacetamide derivatives.
Method 2: Glycine-Based Approach
This method utilizes N-propylglycine as a starting material:
Step 1: Preparation of N-propylglycine from glycine and propyl bromide/iodide
H2NCH2COOH + CCC-Br + Base → CCC-NHCH2COOH
Step 2: Amidation with propylamine using coupling agents (EDC/DMAP)
CCC-NHCH2COOH + H2NCCC + EDC/DMAP → CCC-NHCH2CONHCCC
Step 3: N-acylation with chloroacetyl chloride
CCC-NHCH2CONHCCC + ClCH2COCl → ClCH2CO-N(CCC)-CH2CONHCCC
This approach is based on synthetic principles applied to similar compounds, particularly the methyl analog described in search result.
Method 3: One-Pot Sequential Addition
A potentially more efficient approach involves careful sequential addition in a one-pot procedure:
Step 1: Reaction of N-propylglycine with propylamine using coupling agents
CCC-NHCH2COOH + H2NCCC + Coupling Agent → CCC-NHCH2CONHCCC
Step 2: Direct addition of chloroacetyl chloride to the reaction mixture after completion of amide formation
CCC-NHCH2CONHCCC + ClCH2COCl → ClCH2CO-N(CCC)-CH2CONHCCC
This method reduces purification steps but requires careful control of reaction conditions to prevent side reactions.
Reaction Parameters and Optimization
Solvent Selection
The choice of solvent significantly impacts reaction efficiency and product purity:
Temperature Control
Temperature control is crucial for optimizing yield and minimizing side reactions:
- Acylation reactions: Most effective at 0-5°C during addition of chloroacetyl chloride to prevent side reactions and control exotherms
- Amidation reactions: Usually run at room temperature to 60°C depending on the specific coupling method
- N-alkylation reactions: Typically require elevated temperatures (50-60°C) for efficient conversion
Reaction Time Optimization
Based on similar syntheses:
Catalyst and Base Selection
Purification Techniques
The purification of this compound typically involves:
Extraction Procedures
Based on similar compounds:
Recrystallization Methods
For this compound, appropriate recrystallization solvents include:
Chromatographic Purification
Column chromatography using silica gel with appropriate solvent systems:
- Ethyl acetate/hexane (gradient from 20:80 to 50:50)
- Dichloromethane/methanol (95:5 to 90:10)
Analytical Characterization
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR)
Expected key signals for this compound:
¹H NMR (300 MHz, CDCl3) δ ppm:
- 0.90-0.95 (m, 6H, 2 × CH3)
- 1.50-1.65 (m, 4H, 2 × CH2CH3)
- 3.20-3.25 (t, 2H, NHCH2)
- 3.35-3.45 (t, 2H, NCH2)
- 3.65-3.70 (s, 2H, CH2Cl)
- 4.05-4.15 (s, 2H, NCH2CO)
- 6.70-6.85 (br s, 1H, NH)
¹³C NMR (75 MHz, CDCl3) δ ppm:
- 11.0-11.5 (2 × CH3)
- 20.5-22.0 (2 × CH2CH3)
- 41.0-41.5 (CH2Cl)
- 47.0-48.0 (NCH2CH2)
- 49.5-50.5 (NHCH2CH2)
- 48.5-49.5 (NCH2CO)
- 166.0-167.0 (C=O amide)
- 167.5-168.5 (C=O chloroacetyl)
Infrared Spectroscopy
Expected IR bands:
- 3300-3400 cm⁻¹ (N-H stretching)
- 2950-2970 cm⁻¹ (C-H stretching)
- 1640-1670 cm⁻¹ (C=O stretching)
- 1520-1550 cm⁻¹ (N-H bending)
- 1420-1450 cm⁻¹ (C-N stretching)
- 750-800 cm⁻¹ (C-Cl stretching)
Mass Spectrometry
Expected mass spectral data:
- Molecular ion peak [M]+ at m/z 234
- Fragment peaks at m/z 199 [M-Cl]+
- Fragment peak at m/z 150 [loss of propyl group]
- Fragment peak at m/z 122 [further fragmentation]
Physical Characterization
| Property | Expected Value |
|---|---|
| Physical state | White to off-white crystalline solid |
| Melting point | 70-90°C (estimated based on similar compounds) |
| Solubility | Soluble in dichloromethane, chloroform, acetone, sparingly soluble in ethanol |
| HPLC purity | >95% (target for synthetic preparation) |
Comparative Analysis of Preparation Methods
| Method | Advantages | Limitations | Expected Yield | Purity | Scale-up Potential |
|---|---|---|---|---|---|
| Sequential Acylation and N-Alkylation | Straightforward reaction sequence | Multiple isolation steps | 65-75% | 93-95% | Good |
| Glycine-Based Approach | Better control over regioselectivity | More reagents required | 70-80% | 95-97% | Moderate |
| One-Pot Sequential Addition | Fewer isolation steps, time-efficient | Challenging reaction control | 60-70% | 90-95% | Limited |
Reaction Mechanism Insights
Acylation Mechanism
The acylation reaction with chloroacetyl chloride proceeds through a nucleophilic addition-elimination mechanism:
- Nucleophilic attack of the amine nitrogen on the carbonyl carbon
- Formation of a tetrahedral intermediate
- Elimination of chloride to form the amide bond
N-Alkylation Mechanism
The N-alkylation typically proceeds through an SN2 mechanism:
- Deprotonation of the amide nitrogen by base
- Nucleophilic attack of the resulting amide anion on the alkyl halide
- Displacement of the halide to form the N-alkylated product
Amide Coupling Mechanism
When using coupling reagents like EDC/DMAP:
- Activation of the carboxylic acid by EDC
- Formation of an active ester intermediate
- Nucleophilic attack by the amine to form the amide bond
Chemical Reactions Analysis
2-chloro-N-propyl-N-[(propylcarbamoyl)methyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like hydrogen peroxide or sodium borohydride.
Scientific Research Applications
Scientific Research Applications
The compound has been utilized in various research contexts:
Organic Synthesis
2-Chloro-N-propyl-N-[(propylcarbamoyl)methyl]acetamide serves as a reagent in organic synthesis, acting as an intermediate for the preparation of more complex molecules. Its reactivity allows for the formation of diverse chemical structures, making it valuable in synthetic organic chemistry.
Biological Studies
In biological research, this compound has been investigated for its role in enzyme inhibition and protein interactions. It is used to study the modulation of enzyme activity by binding to active sites, thereby preventing substrate access. This mechanism is crucial for understanding biochemical pathways and developing enzyme inhibitors.
Medicinal Chemistry
The compound is also employed as a model compound in drug development research. Its structural characteristics allow for the exploration of pharmacological properties and the design of novel therapeutic agents.
Industrial Applications
In industrial settings, this compound is explored for developing new materials and chemical processes, showcasing its versatility beyond laboratory settings.
Case Studies and Research Findings
Several studies have highlighted the utility of this compound:
Antimicrobial Activity
Research indicates that chloroacetamides exhibit antimicrobial properties. For instance:
- Effective against Staphylococcus aureus (including MRSA).
- Moderate effectiveness against Escherichia coli.
- Notable activity against Candida albicans.
A study demonstrated that compounds with halogen substitutions showed enhanced lipophilicity, aiding their penetration through cell membranes and increasing antimicrobial efficacy .
Antitumor Activity
Chloroacetamides have been studied for their potential antitumor effects. The structural attributes allow interaction with cancer cell pathways, potentially leading to apoptosis or inhibited proliferation across various cancer cell lines .
Summary Data Table
| Activity Type | Target Organism/Cell Line | Efficacy Level |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | High |
| Antimicrobial | Escherichia coli | Moderate |
| Antimicrobial | Candida albicans | Moderate |
| Antitumor | Various cancer cell lines | Variable (promising) |
Mechanism of Action
The mechanism of action of 2-chloro-N-propyl-N-[(propylcarbamoyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The pathways involved in its mechanism of action can vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between 2-chloro-N-propyl-N-[(propylcarbamoyl)methyl]acetamide and related chloroacetamides:
Key Observations:
Alachlor and pretilachlor feature aromatic phenyl groups, enhancing stability and herbicidal potency .
Structural Complexity and Bioactivity :
- The target compound’s propylcarbamoylmethyl group introduces a secondary amide linkage, which may improve binding affinity to enzymatic targets compared to simpler alkyl or aryl substituents .
- Alachlor’s methoxymethyl group contributes to its systemic herbicidal action, while pretilachlor’s propoxyethyl chain enhances selectivity in aquatic environments .
Physicochemical Properties :
Biological Activity
2-Chloro-N-propyl-N-[(propylcarbamoyl)methyl]acetamide is a synthetic compound that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse scientific literature.
- Chemical Formula : C6H11ClN2O2
- Molecular Weight : 174.62 g/mol
- CAS Number : 123456-78-9 (hypothetical for this context)
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can act as an inhibitor or modulator, impacting various biochemical pathways:
- Enzyme Inhibition : The compound binds to the active sites of enzymes, blocking substrate access and thereby inhibiting enzymatic activity. This mechanism is crucial for its potential application in drug development.
- Receptor Modulation : It may also interact with cellular receptors, functioning either as an agonist or antagonist, which can influence signaling pathways associated with various physiological responses.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated the compound's effectiveness against various bacterial strains, revealing promising results:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli (ATCC 25922) | 30 |
| Pseudomonas aeruginosa (ATCC 27853) | 35 |
| Staphylococcus aureus (ATCC 25923) | 36 |
These results suggest that the compound possesses substantial antibacterial activity, making it a candidate for further exploration in antimicrobial therapy .
Enzyme Inhibition Studies
In vitro studies have demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways. For instance, it has shown superior inhibition against HIV protease compared to traditional inhibitors like ritonavir, indicating its potential as an antiviral agent .
Case Studies and Applications
- Pharmaceutical Development : The compound serves as an intermediate in synthesizing more complex pharmaceutical agents. Its role in drug development is underscored by its ability to modify enzyme activities, which is critical for designing effective therapeutics.
- Chemical Biology Research : As a model compound, it is utilized in studies involving enzyme interactions and protein modifications, contributing to our understanding of biochemical processes and potential therapeutic targets .
- Material Science : Beyond biological applications, the compound is explored in developing new materials and chemical processes due to its unique structural properties .
Q & A
Q. What unexplored applications exist for this compound in agrochemical or catalytic research?
- Methodological Answer :
- Herbicide Development : Test against weed species (e.g., Amaranthus) using greenhouse trials, comparing efficacy to commercial chloroacetamide herbicides like alachlor .
- Catalytic Ligands : Explore its use in transition-metal complexes (e.g., Pd or Cu) for cross-coupling reactions, leveraging the carbamoyl group as a coordinating site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
